17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with significant importance in various scientific fields This compound is a steroid derivative, characterized by its intricate structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. One common starting material is progesterone, which undergoes a series of reactions to introduce the necessary functional groups and structural modifications . The key steps include:
Acetylation: Introduction of the acetyl group at the 17th position.
Amination: Introduction of the amino group at the 11th position.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Methylation: Introduction of the methyl group at the 13th position.
These reactions are typically carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3rd position can be reduced to form a hydroxyl group.
Substitution: The amino group at the 11th position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position results in the formation of a ketone, while reduction of the carbonyl group at the 3rd position results in the formation of a secondary alcohol.
Scientific Research Applications
17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to steroid receptors, modulating their activity and influencing gene expression . This interaction can lead to various biological effects, including changes in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Known for its high affinity for progesterone receptors.
Progesterone: A natural steroid hormone used as a starting material in the synthesis of various derivatives.
Androstanopyridine Derivatives: Synthesized using similar starting materials and studied for their biological activities.
Uniqueness
17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with steroid receptors and modulate gene expression makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRTMOCVGHUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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